molecular formula C6H5ClN4O B11910856 4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11910856
M. Wt: 184.58 g/mol
InChI Key: XUPOJHZXIVXOFR-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-6-methoxy-2-aminopyrimidine with hydrazine hydrate under reflux conditions . The reaction is carried out in ethanol, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different functional groups replacing the chlorine atom or modifications to the methoxy group .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy and chloro substituents play a crucial role in its interaction with molecular targets, making it a valuable compound for further research .

Properties

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

4-chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5ClN4O/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H,8,9,10,11)

InChI Key

XUPOJHZXIVXOFR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=NN2)C(=N1)Cl

Origin of Product

United States

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